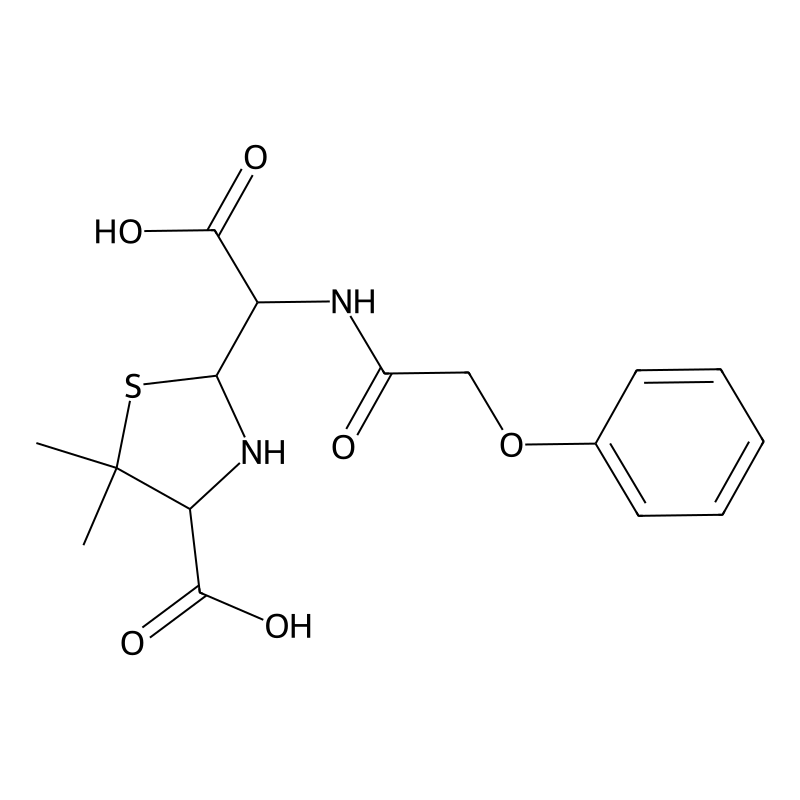

Penicilloic V Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Beta-Lactam Degradation

Pen V Acid serves as a model compound for studying the degradation of beta-lactam antibiotics, a class that includes penicillin and many others. Researchers can investigate the enzymatic pathways and factors that contribute to beta-lactam breakdown using Pen V Acid. This knowledge can inform strategies to improve the stability and efficacy of beta-lactam antibiotics [].

Allergenicity Studies

Penicillin allergies are a significant concern. Some research suggests that Pen V Acid may play a role in triggering allergic reactions to penicillin. Studying how Pen V Acid interacts with the immune system can provide insights into the mechanisms of penicillin allergy [].

Biomarker Potential

There is limited exploration into the potential of Pen V Acid as a biomarker for prior penicillin exposure. If a reliable link can be established, Pen V Acid detection could aid in identifying individuals previously exposed to penicillin, which might be helpful in certain clinical situations. However, more research is needed in this area.

Penicilloic V acid is a hydrolytic product of penicillin V, resulting from the opening of the β-lactam ring. It is classified as a penicilloic acid, which encompasses several acids formed through the hydrolysis of penicillin derivatives. The compound is characterized by a carboxylic acid group and is crucial in understanding the immunological aspects of penicillin hypersensitivity .

The formation of penicilloic V acid involves the hydrolysis of the β-lactam ring in penicillin V. This reaction can be catalyzed by β-lactamase enzymes, which are produced by certain bacteria to confer resistance against β-lactam antibiotics. The hydrolysis results in the conversion of penicillin into penicilloic acid, which is less active than its parent compound .

Key Reactions:- Hydrolysis: Penicillin V + Water → Penicilloic V Acid

- Nucleophilic Acyl Substitution: In laboratory synthesis, N,N'-dicyclohexylcarbodiimide can be used to activate the carboxylic acid group in penicilloic V acid for further reactions .

The synthesis of penicilloic V acid can be achieved through various methods:

- Hydrolysis: The most common method involves the enzymatic hydrolysis of penicillin V using β-lactamase.

- Chemical Synthesis: Laboratory synthesis can also be performed using reagents like N,N'-dicyclohexylcarbodiimide to facilitate nucleophilic acyl substitution reactions at room temperature and neutral pH .

Penicilloic V acid has several applications:

- Research: It is primarily used in immunological studies to understand allergic reactions to penicillin.

- Antibiotic Resistance Studies: The compound aids in studying mechanisms of resistance among bacteria against β-lactam antibiotics.

- Pharmaceutical Development: Understanding its structure and reactivity helps in designing new analogues and improving existing antibiotic therapies .

Studies have shown that penicilloic acids exhibit significant immunological reactivity. For example, research indicates that there is a notable correlation between the reactivity of penicilloic acids and their corresponding penilloic acids, suggesting that modifications in side-chain structures can influence immune responses . Hemagglutination inhibition assays have been utilized to evaluate interactions between these compounds and antibodies against benzylpenicillin .

Penicilloic V acid belongs to a broader class of penicilloic acids. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Penicillin G | More potent antibiotic activity; susceptible to β-lactamase. |

| Penilloic Acid | Hydrolytic product with different immunological properties. |

| Carbenicillin | Broad-spectrum activity; used against Pseudomonas infections. |

| Amoxicillin | Extended spectrum; commonly used for respiratory infections. |

| Ampicillin | Similar structure but different side-chain; used for various infections. |

Penicilloic V acid is unique due to its specific formation from penicillin V and its role as an immunogenic metabolite that contributes to hypersensitivity reactions.